molecular formula C15H25NO2 B5214064 N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine

N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine

Cat. No. B5214064
M. Wt: 251.36 g/mol
InChI Key: SYWKFOPJGKQNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine, also known as tBMPB, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is a selective agonist of the β2-adrenergic receptor, which is a type of G protein-coupled receptor that is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.

Mechanism of Action

TBMPB is a selective agonist of the β2-adrenergic receptor, which means that it binds specifically to this receptor and activates it. When activated, the β2-adrenergic receptor triggers a series of intracellular signaling pathways that ultimately lead to the physiological effects associated with its activation.
Biochemical and Physiological Effects:
The activation of the β2-adrenergic receptor by N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine has a variety of biochemical and physiological effects. These include the relaxation of smooth muscle in the airways, the stimulation of glycogenolysis in the liver and skeletal muscle, and the inhibition of insulin release from pancreatic β-cells. Additionally, N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to study the effects of β2-adrenergic receptor activation specifically, without the confounding effects of activation of other receptors. However, one limitation of N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine is its relatively low potency, which can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine and the β2-adrenergic receptor. One area of interest is the role of the β2-adrenergic receptor in the regulation of glucose metabolism and diabetes. Another area of interest is the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of anxiety disorders and other psychiatric conditions. Finally, further research is needed to develop more potent and selective β2-adrenergic receptor agonists that can be used in a wider range of experiments.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine involves several steps, starting with the reaction of tert-butylamine with 2-methoxyphenol to form N-(tert-butyl)-2-methoxyphenylamine. This intermediate is then reacted with 1,4-dibromobutane to form N-(tert-butyl)-4-(2-methoxyphenylamino)butane. Finally, this compound is reacted with sodium methoxide and 2-methoxyphenol to form N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

TBMPB has been used extensively in scientific research as a tool for studying the β2-adrenergic receptor. This receptor is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation. By selectively activating this receptor, researchers can study its effects on these processes and gain a better understanding of its role in the body.

properties

IUPAC Name

N-tert-butyl-4-(2-methoxyphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-15(2,3)16-11-7-8-12-18-14-10-6-5-9-13(14)17-4/h5-6,9-10,16H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWKFOPJGKQNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(2-methoxyphenoxy)butan-1-amine

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